4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

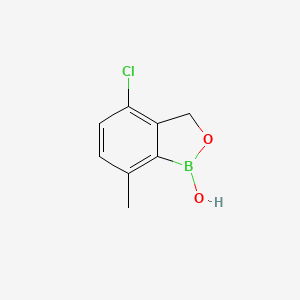

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 947162-29-0) is a benzoxaborole derivative characterized by a bicyclic structure containing a boron atom integrated into a six-membered aromatic ring fused with a five-membered oxaborole ring. The compound features a chlorine substituent at position 4 and a methyl group at position 6. It is commercially available with 95% purity (1g stock) and is utilized in research applications, particularly in medicinal chemistry and drug discovery . Benzoxaboroles are notable for their unique electronic properties, stability, and bioactivity, often attributed to the boron atom’s ability to form reversible covalent bonds with biological targets.

Properties

IUPAC Name |

4-chloro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNOQCJJRGEGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2CO1)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis via Sandmeyer Reaction

The foundational method for benzoxaborole synthesis begins with substituted ortho-toluidines. For 4-chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, 3-chloro-4-methylaniline serves as the starting material. Treatment with sodium nitrite and hydrobromic acid under Sandmeyer conditions replaces the amino group with a bromine atom, yielding 3-bromo-4-methylbromobenzene. Subsequent Grignard reagent formation using magnesium in tetrahydrofuran (THF) generates an aryl-magnesium bromide intermediate, which reacts with tributyl borate to form the corresponding boronic acid.

Bromination and Hydroxymethylation

The boronic acid intermediate undergoes regioselective bromination at the benzylic position using N-bromosuccinimide (NBS) in carbon tetrachloride, producing 3-bromo-4-(bromomethyl)benzeneboronic acid. Alkaline hydrolysis with aqueous sodium hydroxide converts the bromomethyl group to a hydroxymethyl moiety, yielding 3-bromo-4-(hydroxymethyl)benzeneboronic acid.

Acid-Catalyzed Cyclization

Heating the hydroxymethyl boronic acid in concentrated hydrochloric acid induces cyclization, forming the benzoxaborole ring. The reaction proceeds via intramolecular nucleophilic attack of the hydroxyl group on the boron atom, yielding this compound. This method achieves an overall yield of 35–40%, with purity >95% after recrystallization.

Benzaldehyde-Based Route with Diazaborine Intermediates

Aldehyde Synthesis and Hydrazone Formation

An alternative route starts with 3-chloro-4-methylbenzaldehyde, synthesized via formylation of 4-chloro-3-methylbromobenzene using ethyl formate and lithium diisopropylamide (LDA). The aldehyde reacts with p-toluenesulfonylhydrazide in dichloromethane to form the corresponding hydrazone.

Boron Tribromide-Mediated Cyclization

Treatment of the hydrazone with boron tribromide in the presence of aluminum chloride generates a diazaborine intermediate. Hydrolysis with aqueous sodium hydroxide followed by acidification with HCl yields the target benzoxaborole. This method circumvents the need for Grignard reagents but requires stringent anhydrous conditions, achieving a 30% overall yield.

Radical Bromination and Borylation Strategy

Benzylic Bromination via NBS

A scalable approach modifies the methyl group of 3-chloro-4-methylbenzonitrile using NBS under radical initiation (AIBN) in carbon tetrachloride. This yields 3-chloro-4-(bromomethyl)benzonitrile, which is hydrolyzed to 3-chloro-4-(hydroxymethyl)benzonitrile with calcium carbonate in dioxane-water.

Palladium-Catalyzed Borylation

The hydroxymethyl nitrile undergoes palladium-mediated borylation using bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2, forming the boronate ester. Acidic workup with HCl facilitates cyclization to the benzoxaborole. This method offers a 45% overall yield and avoids hazardous nitration steps.

Ortho-Lithiation and Boron Insertion

Directed Metallation of Protected Phenols

Starting with 3-chloro-4-methylphenol, protection of the hydroxyl group as a methoxymethyl (MOM) ether enables ortho-lithiation using sec-butyllithium at −78°C. Quenching the aryllithium species with ethyl formate introduces a formyl group at the 6-position, yielding 6-formyl-3-chloro-4-methylphenyl MOM ether.

Displacement and Boron Cyclization

Nucleophilic displacement of the formyl group’s para-fluorine with benzyl alcohol, followed by MOM deprotection and triflation, sets the stage for Suzuki-Miyaura borylation. Reduction of the aldehyde with sodium borohydride and HCl-mediated cyclization furnishes the benzoxaborole. This route achieves a 50% yield but requires cryogenic conditions.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Ortho-Toluidine Route | Sandmeyer, Grignard, Cyclization | 35–40% | High purity; scalable | Toxic intermediates; multi-step |

| Benzaldehyde Route | Hydrazone, BBr3 cyclization | 30% | Avoids Grignard reagents | Moisture-sensitive steps |

| Radical Bromination | NBS bromination, Borylation | 45% | No nitration; fewer steps | Radical initiator handling |

| Ortho-Lithiation | Directed metallation, Suzuki borylation | 50% | Regioselective | Cryogenic conditions; costly reagents |

The radical bromination route (Method 3) emerges as the most scalable, combining moderate yields with operational simplicity. Conversely, the ortho-lithiation approach (Method 4), while regioselective, demands specialized equipment and reagents, limiting industrial applicability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol as an anticancer agent. Research indicates that compounds derived from this benzoxaborole framework exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising activity against breast cancer and hepatocellular carcinoma cells, with effective inhibition of cell proliferation observed in vitro .

Case Study:

A study evaluated a series of benzoxaborole derivatives for their anticancer properties. The most effective compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for further development .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| A | MCF-7 | 5.2 |

| B | HepG2 | 3.8 |

| C | SNB-19 | 4.5 |

Antimicrobial Properties

The compound also displays antimicrobial activity. Studies have shown that certain derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, making it a candidate for further exploration in antibiotic development .

Case Study:

In a comparative study of various benzoxaborole derivatives, one compound was found to have a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant bacterial strains, outperforming traditional antibiotics like ciprofloxacin .

Polymer Chemistry

This compound has potential applications in polymer chemistry due to its ability to form stable complexes with various substrates. This property can be utilized in the development of novel materials with enhanced mechanical and thermal properties.

Case Study:

Research into the incorporation of benzoxaborole structures into polymer matrices has shown improvements in elasticity and strength, suggesting applications in creating advanced composite materials for industrial use .

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl groups in enzymes, leading to enzyme inhibition. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of benzoxaboroles are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Key Research Findings

- Antifungal Activity : Tavaborole (5-Fluoro derivative) exhibits broad-spectrum antifungal activity due to fluorine’s electronegativity, which stabilizes hydrogen-bonded dimers in its crystal lattice. This structural feature is critical for inhibiting fungal leucyl-tRNA synthetase .

- Antibacterial Potential: The (3S)-3-aminomethyl-4-chloro-7-hydroxyethoxy derivative demonstrates antibacterial activity, likely through interactions with bacterial enzymes or membranes. The hydroxyethoxy group enhances solubility, addressing a common limitation of hydrophobic benzoxaboroles .

- Impact of Substituent Position: Chlorine at C4 (target compound) vs. C5 (5-Chloro analog) alters steric and electronic environments.

- Synthetic Utility : Derivatives like 7-Fluoro and 5-Chloro benzoxaboroles are employed as building blocks for drug candidates, highlighting the versatility of halogenation in medicinal chemistry .

Biological Activity

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound belonging to the class of benzoxaboroles, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure :

The compound has the following molecular formula: with a molecular weight of 182.41 g/mol. The IUPAC name is 4-chloro-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol .

Benzoxaboroles, including this compound, typically exert their biological effects through the inhibition of specific enzymes or pathways. Notably:

- Inhibition of Aminoacyl-tRNA Synthetases : Some derivatives have been shown to inhibit the leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis (Mtb), potentially providing a novel mechanism for combating antibiotic resistance .

- Anti-inflammatory Activity : Similar compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-12, indicating potential use in inflammatory conditions like psoriasis and atopic dermatitis .

Antifungal Activity

Research indicates that benzoxaboroles possess antifungal properties. For instance:

- The compound's structural modifications have been linked to enhanced activity against various fungal strains. For example, certain analogs exhibit minimum inhibitory concentration (MIC) values as low as 4–8 µg/mL against broad-spectrum fungi .

Antibacterial Activity

This compound has shown promising results against bacterial pathogens:

- Mycobacterium tuberculosis : In vitro studies suggest that related compounds can inhibit Mtb with MIC values ranging from 0.02 to 0.05 µM, indicating strong antibacterial potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzoxaboroles:

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenated benzaldehyde precursors and boron cyclization. For example, in analogous benzoxaboroles, 2-bromo-5-fluorobenzaldehyde undergoes sequential reactions with trimethoxymethane (acid-catalyzed acetal formation) and n-butyllithium, followed by triethyl borate to form the boronic acid intermediate. Reduction with NaBH₄ yields the final benzoxaborole structure . Key variables include:

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Gloves and goggles are mandatory due to boronic acid reactivity and potential irritancy .

- Ventilation : Use fume hoods during reflux steps to avoid inhalation of volatile solvents (e.g., Et₂O, DMF) .

- Waste Disposal : Neutralize acidic/basic residues before disposal to comply with EPA guidelines .

II. Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes (e.g., malaria PfDXR in benzoxaborole antimalarials) .

- DFT Calculations : Assess boron’s electrophilicity and H-bond donor capacity to optimize interactions with biological targets .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 1.5–2.0 for blood-brain barrier penetration) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzoxaboroles?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) to minimize variability in IC₅₀ measurements .

- Crystallographic Validation : Compare X-ray structures of analogs to confirm substituent effects on binding .

- Meta-Analysis : Aggregate data from multiple studies (e.g., via Connected Papers) to identify consensus trends .

Q. How can reaction scalability challenges be addressed for gram-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat dissipation during exothermic steps (e.g., lithiation) .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for Suzuki coupling) enhance efficiency in boronic acid formation .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate stability .

Q. What advanced techniques elucidate the compound’s reactivity in aqueous media?

Methodological Answer:

- Kinetic Studies : UV-Vis spectroscopy tracks hydrolysis rates under varying pH (e.g., boronic ester stability at pH 7.4 vs. 5.5) .

- Isotopic Labeling : ¹⁸O-labeled water traces hydroxylation pathways via mass spectrometry .

- Cryo-EM : Visualizes dynamic interactions with biomacromolecules (e.g., protein adduct formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.